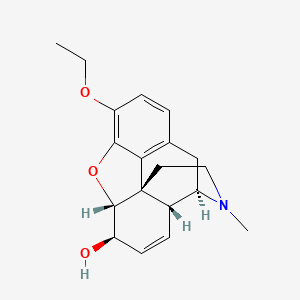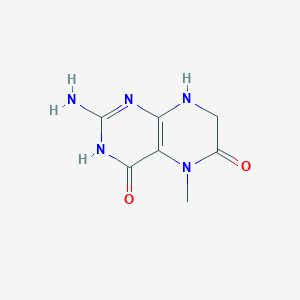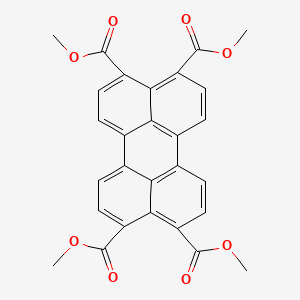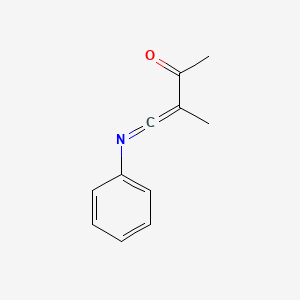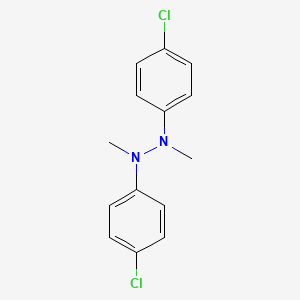
Mancopper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mancopper is a copper-based compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique properties make it a valuable asset in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mancopper can be synthesized through various methods, including the reaction of copper salts with organic ligands. One common method involves the reaction of copper sulfate with ammonia, resulting in the formation of a deep blue complex. The reaction conditions typically include an aqueous medium and controlled temperature to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using copper salts and organic ligands. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques like solvent extraction and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Mancopper undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate. The reaction typically occurs in an aqueous medium at room temperature.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or hydrazine. The reaction conditions may include an inert atmosphere and controlled temperature.
Substitution: Substitution reactions involving this compound often use ligands like ethylenediamine or pyridine.
Major Products Formed: The major products formed from these reactions include various copper complexes with different ligands. These complexes exhibit unique properties and are used in various applications, including catalysis and material science .
Scientific Research Applications
Mancopper has a wide range of applications in scientific research:
Chemistry: this compound is used as a catalyst in various chemical reactions, including coupling reactions and oxidation processes.
Biology: In biological research, this compound is used to study the role of copper in enzymatic processes and cellular functions.
Industry: In industrial applications, this compound is used in the production of advanced materials, including nanomaterials and coatings.
Mechanism of Action
Mancopper can be compared with other copper-based compounds, such as copper sulfate and copper nanoparticles. While all these compounds exhibit antimicrobial properties, this compound’s unique structure and reactivity make it particularly effective in certain applications. For example, its ability to form stable complexes with various ligands sets it apart from other copper compounds .
Comparison with Similar Compounds
- Copper sulfate
- Copper nanoparticles
- Copper oxide
Mancopper’s versatility and unique properties make it a valuable compound in various fields, from scientific research to industrial applications.
Properties
CAS No. |
53988-93-5 |
|---|---|
Molecular Formula |
C8H12CuMnN4S8 |
Molecular Weight |
539.2 g/mol |
IUPAC Name |
copper;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/2C4H8N2S4.Cu.Mn/c2*7-3(8)5-1-2-6-4(9)10;;/h2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;2*+2/p-4 |
InChI Key |
JOXAXMBQVHFGQT-UHFFFAOYSA-J |
Canonical SMILES |
C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


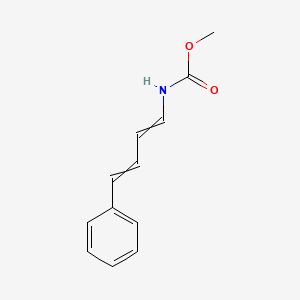
![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
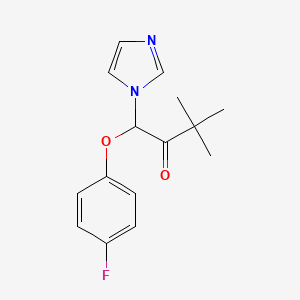
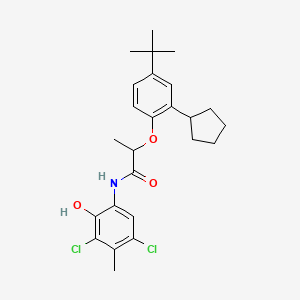
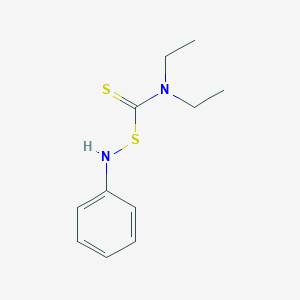
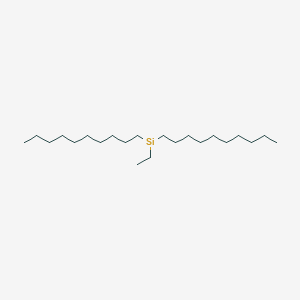
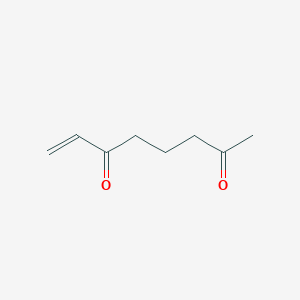
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
